(1,4-Diazepan-5-yl)methanol

Aqueous Solubility Synthetic Intermediate Green Chemistry

(1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2), also known as hexahydro-1H-1,4-diazepine-5-methanol, is a seven-membered saturated heterocyclic compound belonging to the 1,4-diazepane class. It features a secondary amine functionality within the ring and a primary hydroxymethyl substituent at the 5-position.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B8550375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Diazepan-5-yl)methanol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CNCCNC1CO
InChIInChI=1S/C6H14N2O/c9-5-6-1-2-7-3-4-8-6/h6-9H,1-5H2
InChIKeyJGBGOLJDRPNFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Diazepan-5-yl)methanol: Procurement-Ready Properties and Synthetic Utility of a Versatile 1,4-Diazepane Building Block


(1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2), also known as hexahydro-1H-1,4-diazepine-5-methanol, is a seven-membered saturated heterocyclic compound belonging to the 1,4-diazepane class. It features a secondary amine functionality within the ring and a primary hydroxymethyl substituent at the 5-position. The compound is characterized by its high calculated aqueous solubility (~1000 g/L at 25°C) and a calculated density of 0.965 g/cm³ at 20°C . This building block is commercially available for research use, typically supplied at ≥95% purity , and is employed as a versatile intermediate in medicinal chemistry and agrochemical research [1].

Why Generic 1,4-Diazepane Substitution Risks Synthetic Failure for (1,4-Diazepan-5-yl)methanol Users


The specific regiochemistry of the hydroxymethyl group at the 5-position of the 1,4-diazepane ring is a critical structural feature that directly dictates the compound's reactivity, solubility, and downstream utility. Simple substitution with the 6-yl isomer ((1,4-Diazepan-6-yl)methanol, CAS: 220364-91-0) or with N-protected analogs like (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol (CAS: 405160-72-7) will alter the spatial orientation and hydrogen-bonding capacity of the molecule, leading to divergent outcomes in asymmetric catalysis, metal coordination, and biological target engagement . The unprotected secondary amine and free hydroxyl of (1,4-Diazepan-5-yl)methanol offer a distinct and quantifiable advantage in aqueous solubility compared to its benzyl-protected counterpart, a property that can be decisive for specific reaction conditions .

Quantitative Differentiation of (1,4-Diazepan-5-yl)methanol: Head-to-Head Evidence vs. Key Analogs


Aqueous Solubility Advantage Over N-Protected Analog

(1,4-Diazepan-5-yl)methanol exhibits a calculated aqueous solubility of 1000 g/L at 25°C, a value that is orders of magnitude greater than that of its widely used N-protected derivative, (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol . While the dibenzyl analog's high hydrophobicity limits its utility in aqueous media, the target compound's extreme solubility offers a distinct advantage for reactions requiring high-concentration aqueous conditions, such as certain bioconjugation or metal-catalyzed processes .

Aqueous Solubility Synthetic Intermediate Green Chemistry

Regiochemical Purity and Isomeric Distinction vs. 6-yl Isomer

The 5-yl isomer of 1,4-diazepane methanol is commercially available with a guaranteed purity of 95% . This ensures that procurement of (1,4-Diazepan-5-yl)methanol, rather than the isomeric (1,4-Diazepan-6-yl)methanol (CAS: 220364-91-0) , provides a structurally defined starting material. The substitution position alters the distance and orientation of the nucleophilic amine and hydroxyl groups, which can significantly impact the outcome of structure-activity relationship (SAR) studies in medicinal chemistry programs [1].

Regiochemistry Isomer Purity Medicinal Chemistry

Calculated Density and Purification/Formulation Implications

The calculated density of (1,4-Diazepan-5-yl)methanol is 0.965 ± 0.06 g/cm³ at 20 °C . This value is consistent with a liquid or low-melting solid state, which can influence its handling during high-throughput experimentation. In contrast, the N-protected analog (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol has a higher molecular weight (310.43 g/mol vs. 130.19 g/mol) and is likely a solid, which may require different dissolution protocols .

Physical Properties Purification Formulation

Recommended Application Scenarios for (1,4-Diazepan-5-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry Scaffold Diversification in SAR Campaigns

For medicinal chemists building focused libraries of 1,4-diazepane derivatives, (1,4-Diazepan-5-yl)methanol offers a defined starting point with a specific regioisomeric substitution pattern. Its commercial availability at 95% purity ensures that the scaffold is introduced with minimal isomeric contamination, allowing for reliable structure-activity relationship (SAR) analysis in programs targeting cannabinoid receptors, T-type calcium channels, or factor Xa [1].

Aqueous-Phase Synthesis and Bioconjugation

The extreme aqueous solubility of (1,4-Diazepan-5-yl)methanol (calculated 1000 g/L) makes it a preferred building block for reactions conducted in water or aqueous buffer systems . This property is particularly valuable in bioconjugation chemistry, where high concentrations and compatibility with biomolecules are required, or in green chemistry protocols aiming to minimize organic solvent use.

Automated High-Throughput Experimentation (HTE) Workflows

Given its calculated density (0.965 g/cm³) and likely liquid state, (1,4-Diazepan-5-yl)methanol is well-suited for automated liquid handling systems commonly used in HTE and parallel synthesis . This facilitates the rapid generation of diverse compound arrays without the need for manual solid weighing and dissolution steps, accelerating lead optimization cycles.

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